molecular formula C11H15ClN2O2 B1379814 2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 1864057-89-5

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No.: B1379814
CAS No.: 1864057-89-5
M. Wt: 242.7 g/mol
InChI Key: VKWGYRYOZFQOAU-UHFFFAOYSA-N
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Description

Historical Context of Isoindole-1,3-dione Derivatives

The historical development of isoindole-1,3-dione derivatives traces back to the foundational work on phthalimides in the late 19th century, establishing a rich legacy of synthetic and biological applications. Phthalimide, the parent compound of this family, has been known since 1887 and serves as the structural basis for numerous pharmaceutical agents and synthetic intermediates. The evolution from simple phthalimides to complex isoindole-1,3-dione derivatives represents a significant advancement in heterocyclic chemistry, driven by the need for more sophisticated molecular architectures with enhanced biological properties.

The late 1950s marked a pivotal moment in the history of isoindole-1,3-dione derivatives with the introduction of thalidomide, a phthalimide-based pharmaceutical compound that, despite its tragic consequences, revolutionized understanding of molecular chirality and drug design. This historical event catalyzed intensive research into the structure-activity relationships of isoindole derivatives, leading to the development of safer and more effective therapeutic agents. The lessons learned from thalidomide's history have informed modern approaches to designing isoindole-1,3-dione derivatives with improved safety profiles and enhanced therapeutic specificity.

Natural product discoveries have also contributed significantly to the historical development of this chemical class. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, demonstrating that nature had independently evolved these structural motifs for biological purposes. This discovery validated the biological relevance of isoindole derivatives and encouraged further exploration of their therapeutic potential. Subsequent isolation of additional isoindole-containing natural products, including various alkaloids and marine metabolites, has expanded the understanding of this chemical class's biological diversity and synthetic accessibility.

The synthetic methodologies for preparing isoindole-1,3-dione derivatives have evolved dramatically over the past century, progressing from simple condensation reactions to sophisticated cascade processes and asymmetric syntheses. Early synthetic approaches relied heavily on the Gabriel synthesis and related methodologies, which provided access to basic substituted phthalimides but were limited in their scope and efficiency. Modern synthetic strategies employ advanced catalytic processes, including rhodium-catalyzed cascades and transition metal-mediated cyclizations, enabling the construction of complex polycyclic architectures with high efficiency and selectivity.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigm for the integration of multiple heterocyclic motifs within a single molecular framework. Heterocyclic compounds constitute the backbone of modern pharmaceutical chemistry, with nitrogen-containing rings being particularly prevalent in therapeutic agents due to their ability to engage in diverse intermolecular interactions and their compatibility with biological systems. The combination of isoindole and azetidine rings within this compound exemplifies the strategic approach of merging complementary heterocyclic systems to achieve enhanced biological activity and synthetic versatility.

The isoindole-1,3-dione moiety contributes unique electronic properties to the overall molecular structure, characterized by its ability to stabilize negative charge through resonance delocalization and its propensity for forming hydrogen bonds with biological targets. Unlike simple indole derivatives, isoindoles exhibit noticeable alternation in carbon-carbon bond lengths, consistent with their description as pyrrole derivatives fused to a butadiene system. This electronic distribution pattern influences the compound's reactivity profile and its interactions with enzymatic targets, particularly in the context of acetylcholinesterase inhibition and related neurological applications.

The incorporation of the azetidine ring system adds another dimension of complexity and biological relevance to the overall structure. Azetidines represent one of the most important four-membered heterocycles in organic synthesis and medicinal chemistry, driven by considerable ring strain that translates into unique reactivity patterns. The strain-driven character of azetidines enables selective functionalization under appropriate reaction conditions while maintaining sufficient stability for pharmaceutical applications. This balance between reactivity and stability makes azetidine-containing compounds particularly valuable in drug discovery and development programs.

The compound's position within heterocyclic chemistry is further enhanced by its demonstration of tautomerism and conformational flexibility. In solution, the tetrahydroisoindole system can adopt multiple conformational states, with the degree of preference depending on solvent effects and substitution patterns. This conformational flexibility provides opportunities for optimizing binding interactions with biological targets through induced fit mechanisms and allosteric modulation. The ability to access multiple bioactive conformations within a single molecular framework represents a significant advantage in pharmaceutical development.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while incorporating specialized terminology for complex heterocyclic systems. The Hantzsch-Widman nomenclature system provides the foundation for naming heterocyclic compounds, utilizing specific prefixes to indicate heteroatom identity and suffixes to denote ring size and saturation degree. In this compound, the "aza" prefix indicates the presence of nitrogen atoms, while the "tetrahydro" designation specifies the degree of saturation in the isoindole ring system.

The systematic name construction begins with the identification of the parent heterocyclic system, which is the isoindole-1,3-dione core, designated as "1H-isoindole-1,3(2H)-dione" to indicate the positions of the ketone groups and the specific hydrogen placement. The "3a,4,7,7a-tetrahydro" prefix specifies the saturation pattern of the benzene ring within the isoindole system, indicating that four hydrogen atoms have been added to create a cyclohexene-like structure. This level of detail in nomenclature is essential for unambiguous identification of the compound's structure and its distinction from related derivatives.

The substituent identification follows systematic rules for complex heterocyclic systems, with the azetidine ring designated as "azetidin-3-yl" to indicate its attachment point and ring type. The numerical locant "3" specifies the position of attachment within the azetidine ring, while the "yl" suffix indicates that this ring serves as a substituent rather than the parent system. The "2-" locant at the beginning of the name indicates the position of azetidine attachment on the isoindole system, providing complete structural specification through systematic nomenclature conventions.

Chemical classification systems categorize this compound across multiple hierarchical levels, reflecting its complex structural features and potential applications. At the highest level, it belongs to the class of organic compounds known as heterocyclic compounds, specifically those containing nitrogen heteroatoms. More specifically, it falls within the subclass of isoindole derivatives, which are characterized by the fusion of benzene and pyrrole rings with additional functional groups. The presence of the azetidine substituent places it within the specialized category of azetidine-containing pharmaceuticals, a growing class of compounds with diverse biological activities.

Position in the Family of Azetidine-Containing Compounds

The position of this compound within the family of azetidine-containing compounds reflects both its structural uniqueness and its relationship to established pharmaceutical scaffolds. Azetidines have emerged as privileged structures in medicinal chemistry due to their distinctive combination of ring strain and conformational rigidity, properties that enable selective binding to biological targets while maintaining acceptable pharmacokinetic profiles. The four-membered ring system provides a constrained three-dimensional framework that can effectively position pharmacophoric elements for optimal target engagement.

Recent advances in azetidine chemistry have demonstrated the versatility of these ring systems in drug discovery applications, with successful examples spanning multiple therapeutic areas including central nervous system disorders, infectious diseases, and cancer. The incorporation of azetidine rings into pharmaceutical scaffolds often results in enhanced potency, selectivity, and metabolic stability compared to their acyclic or larger ring analogs. This compound's design leverages these advantages while introducing additional complexity through the isoindole-1,3-dione component, creating a hybrid structure with potentially synergistic properties.

The structural relationship between this compound and other azetidine-containing pharmaceuticals can be analyzed through systematic comparison of ring substitution patterns and functional group arrangements. Many successful azetidine-based drugs feature the four-membered ring as a central scaffold with various aromatic and heteroaromatic substituents designed to optimize target binding and pharmacological properties. This compound follows a similar design strategy but introduces the isoindole-1,3-dione system as a novel pharmacophoric element, potentially expanding the range of biological targets that can be effectively addressed.

The compound's position within the azetidine family is further distinguished by its potential for multiple modes of biological activity arising from the dual heterocyclic architecture. While the azetidine ring provides conformational constraint and metabolic stability, the isoindole-1,3-dione moiety contributes additional binding interactions and electronic properties that may enhance overall biological activity. This combination represents an evolution in azetidine-containing compound design, moving beyond simple substitution patterns toward more sophisticated molecular architectures that integrate multiple pharmacophoric elements within a single framework.

Contemporary research in azetidine chemistry has emphasized the importance of stereochemical control and conformational analysis in optimizing biological activity, aspects that are particularly relevant to this compound given its multiple stereogenic centers and conformational flexibility. The tetrahydroisoindole system introduces additional complexity in terms of ring conformation and substituent orientation, requiring careful consideration of three-dimensional structure in both synthetic planning and biological evaluation. This structural complexity positions the compound at the forefront of modern medicinal chemistry, where sophisticated molecular architectures are increasingly recognized as essential for addressing challenging biological targets and unmet medical needs.

Properties

IUPAC Name

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7;/h1-2,7-9,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWGYRYOZFQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine Intermediate

Methodology:
The azetidine ring is typically synthesized via a [2+2] cycloaddition or intramolecular cyclization of suitable precursors.

Typical reagents and conditions:

  • Starting from amino alcohols or amino acids, which are cyclized using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
  • Alternatively, β-lactam formation via nucleophilic attack on a suitable acyl chloride or ester under basic conditions.

Example reaction pathway:

Amino precursor + acyl chloride → β-lactam (azetidin-2-one) intermediate

Note:
Stereochemical control during azetidine formation is achieved by chiral auxiliaries or stereoselective catalysts.

Construction of the Isoindole Core

Methodology:
The isoindole nucleus is assembled via condensation reactions involving phthalic anhydride derivatives and amines.

Typical reagents and conditions:

  • Phthalic anhydride or its derivatives as the core scaffold.
  • Amine derivatives bearing the azetidine moiety.
  • Acid catalysts such as polyphosphoric acid or Lewis acids (e.g., zinc chloride).
  • Elevated temperatures (80–150°C) to promote cyclization.

Reaction example:

Phthalic anhydride + amine (bearing azetidine) → cyclized isoindole derivative

Coupling of Azetidine with the Isoindole Core

Methodology:
The azetidine intermediate is coupled with the isoindole core through nucleophilic substitution or addition reactions.

Reagents and conditions:

  • Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Solvents like dichloromethane, DMF, or acetonitrile.
  • Mild heating or room temperature conditions to facilitate coupling.

Final Functionalization and Salt Formation

Methodology:
The free base is treated with hydrochloric acid to form the hydrochloride salt, which enhances stability and solubility.

Reagents and conditions:

  • Aqueous HCl or gaseous HCl in anhydrous conditions.
  • Stirring at room temperature until complete salt formation.
  • Crystallization from suitable solvents such as ethanol or methanol.

Optimization of Reaction Conditions

Step Reagents Solvent Temperature Notes
Azetidine formation Amino precursor + acyl chloride Toluene or dichloromethane 0–25°C Stereocontrol via chiral auxiliaries
Isoindole cyclization Phthalic anhydride + amine Polyphosphoric acid 80–150°C Ensures cyclization efficiency
Coupling Azetidine intermediate + isoindole core DMF or dichloromethane Room temp to 50°C Use of coupling agents
Salt formation Free base + HCl Ethanol or methanol Room temp Crystallization for purity

Table 1. Summary of Key Reaction Conditions for Synthesis

Step Reagents Solvent Temperature Yield (%) Remarks
Azetidine synthesis Amino alcohol + dehydrating agent Toluene 0–25°C 65–80 Stereoselective methods improve enantiomeric purity
Isoindole core formation Phthalic anhydride + amine PPA 100–150°C 70–85 Cyclization efficiency depends on temperature
Coupling Azetidine + isoindole DCM/DMF Room temp 60–75 Use of EDC/DCC enhances coupling

Research Findings:

  • Stereoselective synthesis of azetidine rings is crucial for biological activity, with chiral catalysts or auxiliaries improving enantiomeric excess.
  • Cyclization reactions are optimized at elevated temperatures with acid catalysts to maximize yield.
  • Salt formation with HCl is straightforward, yielding high-purity hydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Alcohol derivatives of the isoindole moiety.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The isoindole moiety contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Features :

  • Reactivity : Susceptible to nucleophilic attack at the imide carbonyl groups and oxidation/reduction reactions at the tetrahydroisoindole core .
  • Applications: Primarily used as a building block in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride is best understood through comparisons with analogs. Below is a detailed analysis:

Structural Analogs and Substituent Variations

Table 1: Comparative Analysis of Isoindole Derivatives

Compound Name Structural Features Biological/Chemical Properties Applications References
Target Compound Azetidine ring, tetrahydroisoindole-1,3-dione High stereochemical complexity; moderate solubility (enhanced by HCl salt) Pharmaceutical intermediates
2-(2-Methylphenyl)-tetrahydroisoindole-1,3-dione 2-Methylphenyl substituent Enhanced lipophilicity; antimicrobial activity Antimicrobial research
2-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)-analog Difluorobenzoyl group on azetidine Increased metabolic stability; anticancer activity Oncology drug development
2-(4-Hydroxyphenyl)-diphenyl-analog Hydroxyl and diphenyl groups Antioxidant and anti-inflammatory properties Therapeutic agent development
Captan (2-[(Trichloromethyl)sulfanyl]-analog) Trichloromethyl sulfanyl group Broad-spectrum fungicidal activity Agricultural fungicide
2-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)-analog Thiophene and benzoyl substituents Antimicrobial and antifungal activity Antimicrobial coatings

Key Differentiators

Azetidine vs. Larger Rings : The azetidine ring (4-membered) confers conformational rigidity compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs, enhancing target selectivity in drug-receptor interactions .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., difluorobenzoyl in ): Improve metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Hydrophilic Groups (e.g., hydroxyl in ): Enhance solubility and antioxidant capacity but reduce membrane permeability.

Biological Activity :

  • The target compound’s unmodified azetidine ring is associated with moderate bioactivity, whereas derivatives like the thiophene-containing analog exhibit stronger antimicrobial effects due to sulfur’s electron-rich nature.
  • Captan’s trichloromethyl sulfanyl group enables radical-mediated fungicidal action, a mechanism absent in the target compound.

Biological Activity

2-(Azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C18H16F2N2O3
  • Molecular Weight : 346.334 g/mol
  • CAS Number : 1864057-89-5

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : The compound showed MIC values ranging from 0.008 to 0.046 μg/mL against Gram-positive bacteria such as Staphylococcus pneumoniae and Streptococcus pyogenes .
Bacterial StrainMIC (μg/mL)
S. pneumoniae0.008
Staphylococcus epidermidis0.03
Streptococcus pyogenes0.06

Anticancer Activity

Research has indicated that this compound possesses antiproliferative effects on cancer cells. In vitro studies using the MCF-7 breast cancer cell line revealed that the compound effectively inhibits cell growth:

  • IC50 Values : The compound's IC50 values were comparable to established anticancer agents, indicating potential for further development .

The biological activity of this compound is attributed to its interaction with cellular targets:

  • Tubulin Destabilization : It disrupts microtubule formation, leading to cell cycle arrest.
  • Topoisomerase Inhibition : The compound inhibits bacterial topoisomerases, which are crucial for DNA replication and transcription .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of isoindole compounds, including our target compound. They found that modifications in the azetidine ring significantly affected antibacterial activity .

Cancer Cell Line Testing

Another case study focused on the evaluation of this compound's effects on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with significant morphological changes observed under microscopy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride?

  • Methodology : The compound is synthesized via nucleophilic substitution. For example, 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is reacted with azetidine derivatives in acetonitrile under reflux with potassium carbonate as a base. Reaction progress is monitored by TLC, followed by precipitation on ice and recrystallization from ethanol . Modifications include varying substituents on the azetidine ring to explore structure-activity relationships (SAR) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR/IR : Proton (¹H) and carbon (¹³C) NMR in CDCl₃ or DMSO-d₆ identify backbone hydrogen and carbon environments. IR confirms carbonyl stretches (e.g., 1712 cm⁻¹ for imide groups) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and purity (e.g., [M+H]⁺ ion matching calculated values) .
  • TLC/HPLC : TLC (silica gel, PE/EtOAc) monitors reaction progress, while HPLC quantifies purity post-synthesis .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodology : Solubility is tested in polar aprotic solvents (e.g., acetonitrile, DMSO) and aqueous buffers. Stability studies under varying pH (2–10) and temperatures (4–40°C) are conducted via UV-Vis or LC-MS to identify degradation products. Captan analogs degrade under alkaline conditions, suggesting similar instability for this compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Compare acetonitrile with DMF or THF for solubility and reaction kinetics.
  • Temperature Control : Reflux vs. microwave-assisted synthesis to reduce reaction time .
  • Purification : Gradient column chromatography (PE/EtOAc) or recrystallization in ethanol vs. methanol .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-Response Curves : Establish IC₅₀ values for target enzymes (e.g., HIV-1 reverse transcriptase) and compare with cytotoxicity assays (MTT) in cell lines .
  • Structural Analog Comparison : Evaluate analogs (e.g., thiadiazole-bearing derivatives) to isolate pharmacophore contributions .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes and validate via mutagenesis .

Q. What strategies are employed to design derivatives targeting specific biological pathways?

  • Methodology :

  • SAR-Driven Design : Modify the azetidine substituent (e.g., aryl, alkyl groups) to enhance target affinity. For example, 2-(4-aryl-thiazol-2-yl) derivatives show antibacterial activity .
  • Bifunctional Ligands : Introduce polyethylene glycol (PEG) chains or fluorophores for imaging or targeted delivery .

Q. How do computational methods aid in understanding the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or GROMACS to predict binding to enzymes (e.g., thymidine phosphorylase) .
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO) to correlate reactivity with biological activity .
  • InChI Key-Based Databases : Query PubChem or DSSTox using InChI keys (e.g., FJLUQXLMDPZNLS-KWQFWETISA-N) for structural analogs .

Q. How can stability issues during long-term storage be mitigated?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Stabilizer Addition : Use antioxidants (e.g., BHT) or buffering agents in solution formulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.